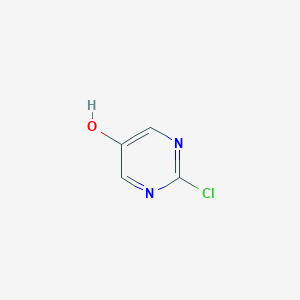

2-Chloro-5-hydroxypyrimidine

説明

Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry and Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. ignited.in This core structure is of immense interest to chemists due to its presence in a wide array of biologically significant molecules. nih.gov Pyrimidine derivatives are integral components of DNA and RNA in the form of cytosine, thymine, and uracil (B121893). ignited.in Their natural abundance and the numerous possibilities for structural modification make them a privileged scaffold in drug discovery. bohrium.com

The broad spectrum of pharmacological activities exhibited by pyrimidine-containing compounds underscores their importance in medicinal chemistry. These activities include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. ignited.innih.gov The ability of pyrimidine derivatives to interact with various enzymes and biological targets within the cell has led to the development of numerous FDA-approved drugs. nih.gov

Historical Context of Halogenated Hydroxypyrimidine Synthesis and Investigation

The synthesis of pyrimidine derivatives dates back to the late 19th century. In 1879, Grimaux reported the synthesis of barbituric acid from urea (B33335) and malonic acid. wikipedia.org The systematic study of pyrimidines was pioneered by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org

The introduction of halogen and hydroxyl groups to the pyrimidine ring significantly enhances its chemical reactivity and utility as a synthetic intermediate. Early investigations into halogenated hydroxypyrimidines were driven by the desire to create analogues of natural pyrimidines for biological studies. For instance, the observation by Hitchings in 1948 that many 2,4-diaminopyrimidines and some 2-amino-4-hydroxypyrimidines act as folic acid antagonists spurred further research in this area. jetir.org The synthesis of these compounds often involves multi-step processes, starting from readily available precursors and introducing the desired functional groups through various chemical reactions. A common strategy for creating hydroxypyrimidines involves the reaction of a keto ester with a hydrochloride salt of an amidine, followed by the conversion of the hydroxyl group to a halogen for use in coupling reactions. rsc.org

Overview of 2-Chloro-5-hydroxypyrimidine as a Versatile Synthetic Intermediate

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position. cymitquimica.com This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. patsnap.comleapchem.com The chlorine atom can be readily displaced by various nucleophiles, while the hydroxyl group can be functionalized, allowing for the construction of a wide range of more complex molecules. cymitquimica.cominnospk.com

This compound serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. leapchem.comnordmann.global In the pharmaceutical industry, it is utilized in the development of antiviral, anticancer, and anti-inflammatory drugs. leapchem.com For example, it is an intermediate in the synthesis of tandospirone (B1205299) derivatives, which exhibit anxiolytic activities. chemicalbook.com In the agrochemical sector, it contributes to the production of herbicides and fungicides. leapchem.com The reactivity of this compound makes it a valuable tool for medicinal chemists and researchers in the development of novel bioactive molecules. leapchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGPIHXNWPTGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562027 | |

| Record name | 2-Chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4983-28-2 | |

| Record name | 2-Chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Hydroxypyrimidine and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The preparation of 2-chloro-5-hydroxypyrimidine is predominantly achieved through the modification of functionalized pyrimidine (B1678525) precursors. Key strategies include the demethylation of methoxy-substituted pyrimidines and the direct chlorination of hydroxypyrimidines.

Demethylation of 2-Chloro-5-methoxypyrimidine (B1297454).patsnap.comchemicalbook.com

A primary route to this compound involves the O-demethylation of its methoxy (B1213986) analogue, 2-chloro-5-methoxypyrimidine. patsnap.comchemicalbook.com This conversion has traditionally been accomplished using powerful Lewis acids, though newer methods offer significant advantages in terms of cost and safety. patsnap.comresearchgate.net

Boron tribromide (BBr3) is a potent and widely utilized reagent for the cleavage of aryl methyl ethers, a reaction that proceeds under mild conditions. researchgate.netresearchgate.net The synthesis of this compound using BBr3 involves dissolving the starting material, 2-chloro-5-methoxypyrimidine, in a dry solvent like dichloromethane (B109758) (DCM) and adding BBr3, often at reduced temperatures (from -78°C to 0°C) before allowing the reaction to proceed at room temperature. chemicalbook.comcommonorganicchemistry.comambeed.com

Despite its effectiveness, the BBr3 method has several limitations, particularly for large-scale synthesis. patsnap.com The reagent is expensive, required in large quantities, and is highly sensitive to moisture, fuming in air and reacting violently with protic solvents. patsnap.comresearchgate.netorgsyn.org Its instability makes it difficult to store for extended periods. patsnap.com These factors contribute to high costs and operational challenges, driving the search for more practical alternatives. patsnap.comresearchgate.net

Table 1: Examples of Boron Tribromide Mediated Demethylation

| Starting Material | Reagent & Conditions | Yield | Reference |

|---|---|---|---|

| 2-Chloro-5-methoxypyrimidine | 1.0 N BBr3 in methylene (B1212753) chloride, room temperature, overnight | 62% | ambeed.com |

| 2-Chloro-5-methoxypyrimidine | BBr3 (1M in DCM), -78°C to room temperature, 20h | 61% | ambeed.com |

An optimized and more cost-effective alternative to boron tribromide is a system utilizing hydrobromic acid (HBr) in the presence of methionine. patsnap.com This method effectively replaces BBr3 for the demethylation step, leading to significant improvements in product purity and reaction yield. patsnap.com The process typically involves heating 2-chloro-5-methoxypyrimidine in an organic acid solvent, such as acetic acid, with aqueous HBr and a catalytic amount of methionine. patsnap.comchemicalbook.com

Table 2: Optimization of HBr-Methionine Demethylation

| 2-Chloro-5-methoxypyrimidine | 48% HBr | Methionine | Solvent | Conditions | Product Content (HPLC) | Dihydroxy By-product (HPLC) | Final Yield (Purity) | Reference |

|---|---|---|---|---|---|---|---|---|

| 100g | 800g | 1g | Acetic Acid (300mL) | Reflux, 5h | 80% | 15% | 70% (98%) | patsnap.com |

| 100g | 300g | 1g | Acetic Acid (300mL) | Reflux, 5h | 92% | 5% | 80% (98%) | patsnap.com |

| 100g | 153g | 1g | Acetic Acid (300mL) | Reflux, 5h | 96% | 0.5% | 91% (98%) | patsnap.comchemicalbook.com |

Derivatization of Pyrimidine Precursors.

The synthesis of substituted pyrimidines often relies on the condensation of a three-carbon compound with a molecule containing an amidine structure. scialert.net For instance, uracil (B121893) can be produced from the reaction of malic acid and urea (B33335), which can then be converted to pyrimidine through chlorination and hydrogenation steps. scialert.net The direct derivatization of the pyrimidine ring is a versatile strategy. For example, 2-hydroxypyrimidine (B189755) can undergo bromination and subsequent chlorination to yield products like 5-bromo-2-chloropyrimidine. patsnap.com Such halogenated pyrimidines are key intermediates, allowing for further functionalization through cross-coupling reactions, like the Negishi coupling of 5-iodo-2-chloropyrimidine with organozinc reagents to form C-C bonds at the 5-position. researchgate.net These derivatization pathways highlight the flexibility of pyrimidine chemistry in accessing a wide range of functionalized targets. organic-chemistry.orggoogle.com

Chlorination of Hydroxypyrimidines.doaj.orgmdpi.comnih.gov

The conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom is a fundamental transformation, traditionally achieved by heating the hydroxypyrimidine in excess phosphorus oxychloride (POCl3). mdpi.com This long-standing method, however, presents economic, environmental, and safety concerns on a large scale due to the large excess of POCl3 required. researchgate.net

To address the drawbacks of traditional methods, a highly efficient, solvent-free (or low-solvent) chlorination protocol has been developed. mdpi.comresearchgate.net This procedure involves heating a hydroxypyrimidine with an equimolar amount of POCl3 in a sealed reactor at high temperatures (140–160 °C) for a relatively short duration, typically around 2 hours. doaj.orgmdpi.comnih.gov The addition of one equivalent of a base, such as pyridine (B92270), is also part of the procedure. mdpi.comdntb.gov.ua

This methodology is broadly applicable not only to various hydroxypyrimidines but also to other hydroxylated nitrogen-containing heterocycles. mdpi.comdntb.gov.ua The benefits of this approach are numerous: it significantly reduces the amount of hazardous POCl3, shortens reaction times, and simplifies the work-up process, which often involves simple filtration or distillation. mdpi.comresearchgate.net The result is a high-yield, high-purity synthesis suitable for multigram and even kilogram-scale batch preparations, making it a superior alternative to conventional chlorination protocols. mdpi.comnih.govresearchgate.net

Role of Organic Bases in Chlorination Reactions

The conversion of hydroxypyrimidines to their chlorinated counterparts is a fundamental transformation in pyrimidine chemistry. Traditionally, this is accomplished using phosphorus oxychloride (POCl₃), often in large excess, which also serves as the solvent. nih.gov In these reactions, the inclusion of an organic base is a common practice. nih.gov Bases such as pyridine or tertiary amines like triethylamine (B128534) and diisopropylethylamine are frequently employed. nih.govgoogle.com

The primary role of the organic base is to facilitate the chlorination process. In the established mechanism, the hydroxyl group of the pyrimidine ring is activated by POCl₃. The organic base then acts as a proton scavenger, neutralizing the hydrogen chloride (HCl) generated during the reaction. This prevents the accumulation of acid, which could otherwise lead to undesirable side reactions or equilibrium limitations. The reaction generally involves heating the hydroxypyrimidine substrate in excess POCl₃ with the base to reflux. nih.gov

However, recent advancements have sought to improve the environmental and economic footprint of this reaction. A notable development is a solvent-free chlorination method that uses an equimolar amount of POCl₃ in a sealed reactor at high temperatures (140–160 °C). nih.govdoaj.org This procedure also utilizes an equivalent of pyridine as a base. nih.govdoaj.org This improved protocol is not only applicable to hydroxypyrimidines but also to other hydroxylated nitrogen-containing heterocycles. nih.govdoaj.orgresearchgate.net It offers significant advantages in terms of reduced reagent use, minimized waste, and suitability for large-scale preparations, representing a greener alternative to conventional methods. nih.govresearchgate.net Interestingly, in some cases, such as with certain 2-hydroxypyridines, the starting material itself can effectively act as the base, eliminating the need for an additional organic base. nih.gov

Novel and Emerging Synthetic Strategies

The synthesis of this compound and its derivatives is continuously evolving, with a focus on novel catalytic methods, precise regiochemical control, and the integration of green chemistry principles.

Catalytic Approaches for C-Cl and C-OH Bond Formation/Modification

Modern organic synthesis increasingly relies on catalytic methods to achieve efficient and selective bond formations and modifications, and the chemistry of pyrimidines is no exception.

C-OH Bond Modification: Direct modification of the C-OH bond in hydroxypyrimidines presents a powerful and atom-economical synthetic strategy. A notable example is the copper(II)-catalyzed direct amination of N-benzoyl cytosine, a pyrimidine derivative. This method utilizes a copper catalyst and an oxidant to achieve chemoselective C–OH bond activation, allowing for the introduction of amino groups using N,N-dimethylformamide (DMF) or N,N-diethylformamide as the amino source. rsc.org This approach provides a practical route to 2-(dimethylamino)pyrimidine derivatives with high yields and tolerance for various substrates under aerobic conditions. rsc.org

C-Cl Bond Formation and Activation: The formation of C-Cl bonds through catalytic means and the selective activation of existing C-Cl bonds are areas of active research. While traditional chlorination often relies on stoichiometric reagents like POCl₃, catalytic approaches are emerging. nih.gov The activation of C-Cl bonds is particularly challenging but crucial for subsequent functionalization via cross-coupling reactions.

Research has shown that transition metals like nickel and cobalt can mediate the activation of C-Cl bonds. acs.orgscience.gov For instance, nickel complexes have been studied in catalytic C-C coupling reactions that proceed via the activation of a C-F bond, even in the presence of a thermodynamically weaker C-Cl bond, highlighting the nuanced reactivity that can be achieved. acs.org However, Suzuki coupling reactions of 5-chloropyrimidines have proven to be difficult. acs.org The development of catalysts that can selectively activate a C-Cl bond in a polyhalogenated pyrimidine ring for cross-coupling remains a significant goal, offering a direct path to complex derivatives. nih.gov

Regioselective Functionalization of Pyrimidine Rings

Achieving regioselectivity—the ability to functionalize a specific position on the pyrimidine ring—is paramount for the efficient synthesis of targeted molecules. The electronic nature of the pyrimidine ring, with its electron-deficient carbon atoms, dictates its reactivity, but this can be modulated by substituents.

For instance, in nucleophilic aromatic substitution (S_NAr) reactions of 2,4-dichloropyrimidines, the substitution is typically selective for the C-4 position. wuxiapptec.com However, this selectivity can be reversed. When an electron-donating group (e.g., OMe, NHMe) is present at the C-6 position, the S_NAr reaction proceeds preferentially at the C-2 position. wuxiapptec.com This reversal can be rationalized by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring; the electron-donating group alters the electronic distribution, making the C-2 position more susceptible to nucleophilic attack. wuxiapptec.com

Beyond substituent effects, directed metalation is a powerful tool for regiocontrol. The use of highly active magnesium and zinc bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), allows for the regioselective deprotonation (metalation) of specific sites on the pyrimidine ring. thieme-connect.denih.gov This approach has enabled the selective functionalization at the C2, C4, C5, and C6 positions by subsequent reaction with an electrophile. thieme-connect.denih.gov For example, the use of TMPZnCl·LiCl can achieve highly regioselective zincation at the 2-position of the pyrimidine ring, which was previously difficult to achieve. nih.gov

Furthermore, regioselective O-functionalization of pyrimidinones (B12756618) has been accomplished using specific base and solvent systems, such as caesium carbonate in DMF, which favors O-alkylation over N-alkylation under mild conditions. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the synthesis of this compound and its analogs.

A prime example is the development of solvent-free chlorination protocols for hydroxypyrimidines. nih.govdoaj.org As discussed previously, by using an equimolar amount of POCl₃ instead of a large excess, these methods dramatically reduce chemical waste and associated environmental hazards. nih.gov The procedure is performed in a sealed reactor, which improves safety and containment, and the solvent-free condition simplifies product work-up. nih.govresearchgate.net

Another green approach involves replacing hazardous or expensive reagents with more benign alternatives. One synthesis for this compound involves the demethylation of 2-chloro-5-methoxypyrimidine. chemicalbook.compatsnap.com While this can be done with boron tribromide, this reagent is expensive and difficult to handle. patsnap.com An alternative method uses hydrobromic acid in acetic acid, which is a more cost-effective and stable reagent system, leading to high yields and purity. chemicalbook.compatsnap.com

The development of one-pot, multi-component reactions also aligns with green chemistry ideals by reducing the number of separate reaction and purification steps. For example, the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction using a recyclable and environmentally compatible catalyst (tetra-n-butylammonium bromide) in ethanol, a green solvent. scielo.org.mx Such strategies, focused on atom economy and process efficiency, represent the future direction of pyrimidine synthesis.

Synthesis of Related Pyrimidine Analogs and Scaffolds

The core pyrimidine structure is a versatile scaffold that can be elaborated into a wide array of analogs, including important classes like pyrimidine-5-carboxylic esters.

Formation of 2-Substituted Pyrimidine-5-carboxylic Esters

A significant challenge in pyrimidine synthesis has been the direct and high-yielding preparation of derivatives that lack a substituent at the 4-position. thieme-connect.com A robust and general method has been developed for the synthesis of 2-substituted pyrimidine-5-carboxylic esters to address this issue. thieme-connect.comorganic-chemistry.org

This method involves the condensation of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. thieme-connect.comthieme-connect.com The latter reagent is readily prepared from methyl formate (B1220265) and methyl 3,3-dimethoxypropionate. thieme-connect.com The reaction is typically carried out by heating the components in an anhydrous solvent like DMF, and it proceeds in moderate to excellent yields. thieme-connect.com This approach is valuable because it provides direct access to a range of 2-substituted pyrimidine-5-carboxylic esters, which are important building blocks in medicinal chemistry. organic-chemistry.orgscispace.comrsc.org

The versatility of this method is demonstrated by the successful reaction with a variety of amidinium salts, incorporating different functional groups at the 2-position of the pyrimidine ring.

| Amidinium Salt Reactant (R-group) | Resulting 2-Substituted Pyrimidine Product | Reported Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 85% | thieme-connect.com |

| 4-Tolyl | Methyl 2-(4-tolyl)pyrimidine-5-carboxylate | 88% | thieme-connect.com |

| 4-Anisyl | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 80% | thieme-connect.com |

| Methylmercapto | Methyl 2-(methylthio)pyrimidine-5-carboxylate | 90% | thieme-connect.com |

| Amino | Methyl 2-aminopyrimidine-5-carboxylate | 55% | thieme-connect.com |

Notably, the 2-methylthio (methylmercapto) derivative is a particularly useful intermediate, as the methylthio group can be readily displaced by various nucleophiles, providing a gateway to a wide variety of other 2-substituted pyrimidine-5-carboxylic esters. thieme-connect.com

Synthesis of Dichloropyrimidine Intermediates

Dichloropyrimidine intermediates are crucial precursors in the synthesis of a wide array of chemically and biologically significant molecules, including derivatives of this compound. The methodologies for preparing these intermediates often involve the chlorination of dihydroxypyrimidine precursors.

Synthesis of 4,6-Dichloropyrimidine (B16783)

A primary method for synthesizing 4,6-dichloropyrimidine involves the reaction of 4,6-dihydroxypyrimidine (B14393) with a chlorinating agent like phosphorus oxychloride (POCl₃). guidechem.com This process can be conducted in the presence of an organic base. guidechem.com An alternative approach utilizes thionyl chloride (SOCl₂) for the chlorination step. google.com

One patented method describes a two-step process starting with the formation of 4,6-dihydroxypyrimidine from diethyl malonate, formamide, and sodium ethoxide. The subsequent chlorination of the 4,6-dihydroxypyrimidine is achieved using thionyl chloride in the presence of a chlorination catalyst and dichloroethane as a solvent. This method is reported to have a total reaction yield of over 83%. google.compatsnap.com

Another common route involves reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride. chemicalbook.com The use of phase-transfer catalysts can be employed in these chlorination reactions to improve efficiency.

Key Synthetic Approaches for 4,6-Dichloropyrimidine

| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Yield | Ref. |

| 4,6-Dihydroxypyrimidine | Thionyl Chloride | Chlorination Catalyst | Dichloroethane | >83% | google.compatsnap.com |

| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride | Organic Bases | - | - | guidechem.com |

| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride | 2-Methyl-5-ethyl-pyridine | - | ~100% | chemicalbook.com |

Synthesis of 5-Substituted Dichloropyrimidines

The synthesis of dichloropyrimidines with substituents at the C5 position often starts from appropriately substituted pyrimidine-4,6-diols or related structures.

4,6-Dichloropyrimidine-5-carbonitrile is prepared from 4,6-dihydroxypyrimidine using Vilsmeier conditions (a combination of phosphorus oxychloride and dimethylformamide, DMF). acs.org This reaction accomplishes both the formylation at the C5 position and the chlorination of the hydroxyl groups. acs.org

The synthesis of 2,4-dichloro-5-methoxypyrimidine is achieved by heating 2,4-dihydroxy-5-methoxypyrimidine with phosphorus oxychloride and an acid scavenger like N,N-dimethylaniline. chemicalbook.com The product can be purified by recrystallization from light petroleum, yielding a 75% return. chemicalbook.com An alternative patented method involves reacting 2,4-dihydroxyl-5-methoxy pyrimidine with phosphorus oxychloride in a solvent in the presence of an alkaline substance such as triethylamine or pyridine. google.com

2,4-Dichloropyrimidine-5-carboxylic acid chloride can be produced in high yield (98% of theoretical) by reacting uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid) with a mixture of phosphorus trichloride (B1173362) and gaseous chlorine in a phosphorus oxychloride medium. google.com

Summary of Synthetic Methods for 5-Substituted Dichloropyrimidines

| Target Compound | Starting Material | Reagents | Key Conditions | Yield | Ref. |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-(4-Bromophenyl)pyrimidine-4,6-diol | Phosphorus oxychloride | - | - | atlantis-press.comatlantis-press.com |

| 4,6-Dichloropyrimidine-5-carbonitrile | 4,6-Dihydroxypyrimidine | POCl₃, DMF | Vilsmeier reaction | - | acs.org |

| 2,4-Dichloro-5-methoxypyrimidine | 2,4-Dihydroxy-5-methoxypyrimidine | POCl₃, N,N-dimethylaniline | Reflux for 2h | 75% | chemicalbook.com |

| 2,4-Dichloropyrimidine-5-carboxylic acid chloride | Uracil-5-carboxylic acid | PCl₃, Cl₂, POCl₃ | Reflux (79-114°C) | 98% | google.com |

Reaction Mechanisms and Reactivity Studies of 2 Chloro 5 Hydroxypyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions. scialert.net

Reactivity of the Halogen (Chlorine) Moiety

The chlorine atom at the 2-position of 2-chloro-5-hydroxypyrimidine is a reactive site for nucleophilic substitution. This reactivity allows for the introduction of various functional groups, making it a valuable precursor in the synthesis of more complex molecules. innospk.comontosight.ai For instance, the chlorine can be displaced by amines, alkoxides, and thiolates. rsc.org In related chloropyrimidines, the chlorine at the 4-position is generally more reactive than one at the 2-position. scialert.net

Influence of the Hydroxyl Group on Ring Reactivity

The hydroxyl group at the 5-position influences the reactivity of the pyrimidine ring. As an electron-donating group, it can increase the electron density of the ring, potentially modulating the rate and regioselectivity of nucleophilic substitution reactions. innospk.com Conversely, the hydroxyl group can also be deprotonated under basic conditions, forming a phenoxide-like species that further activates the ring towards electrophilic attack, although the pyrimidine ring itself is generally resistant to such reactions. scialert.net

Electrophilic Aromatic Substitution on the Pyrimidine Core

Direct electrophilic aromatic substitution on the pyrimidine core is generally difficult due to its electron-deficient nature. scialert.net However, the presence of activating groups like the hydroxyl group can facilitate such reactions, typically directing incoming electrophiles to the 5-position if it is unsubstituted. In the case of this compound, the 5-position is already occupied. Electrophilic attack at other positions, such as C-4 or C-6, would be influenced by the combined directing effects of the chlorine and hydroxyl groups. For example, nitration of similar pyridine (B92270) derivatives can occur at positions meta to both the electron-withdrawing chlorine and the electron-donating hydroxyl group.

Tautomerism and its Impact on Reactivity (e.g., keto-enol tautomerism of hydroxypyridines/pyridones)

Hydroxypyrimidines, including this compound, can exist in tautomeric forms. researchgate.netacs.org The equilibrium between the hydroxy (enol) form and the keto (pyrimidinone) form is a crucial aspect of their chemistry. researchgate.netnih.govnih.govacs.org This tautomerism significantly impacts the molecule's reactivity. researchgate.net The predominance of one tautomer over the other is influenced by factors such as the solvent and the presence of other substituents. researchgate.netnih.govacs.org For instance, in 4-hydroxypyrimidines, the ketonic form often predominates. researchgate.netnih.gov The specific tautomeric form present will dictate the reaction pathway; for example, the hydroxy form will react differently with electrophiles than the keto form.

Table 1: Tautomeric Forms of Hydroxypyrimidines This table is for illustrative purposes and the equilibrium for this compound may vary.

| Tautomeric Form | General Structure | Predominance Factors |

|---|---|---|

| Hydroxy (Enol) | Pyrimidine ring with -OH group | Aromatic stabilization, solvent polarity |

| Keto (Pyrimidinone) | Pyrimidine ring with =O and N-H | Often more stable in many cases, influenced by substituents |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Halogenated Pyrimidines

The chlorine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is a widely used example. nih.govresearchgate.net In the case of this compound, this reaction would involve the coupling of an aryl or vinyl boronic acid with the chlorinated pyrimidine at the C-2 position. The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity, especially when multiple reactive sites are present. nih.govresearchgate.net For instance, N-heterocyclic carbene (NHC) ligands have been shown to provide excellent control in the Suzuki-Miyaura coupling of chloroaryl triflates. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated Pyrimidine + Organoboron Compound | Pd(PPh₃)₄, Base | Biaryl or Vinyl Pyrimidine |

| Heck | Halogenated Pyrimidine + Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl Pyrimidine |

| Sonogashira | Halogenated Pyrimidine + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl Pyrimidine |

| Stille | Halogenated Pyrimidine + Organotin Compound | Pd(PPh₃)₄ | Aryl, Vinyl, or Alkynyl Pyrimidine |

Photochemical Reactions and Degradation Pathways

Chloropyrimidines can undergo photochemical reactions upon exposure to UV light. nih.gov For 2-chloropyrimidine (B141910), UV irradiation in an aqueous solution can lead to the formation of 2-hydroxypyrimidine (B189755) and 2-chloro-4,2'-bipyrimidine. nih.gov The formation of these products is proposed to occur through different pathways involving the excited singlet and triplet states of the molecule. nih.gov The presence of a hydroxyl group in this compound could influence these photochemical pathways.

Degradation of chloropyrimidines can also occur under certain conditions, such as in the presence of strong acids or bases, or through exposure to light and atmospheric conditions. researchgate.netgoogle.com The degradation products will depend on the specific conditions. For example, hydrolysis of the chloro group to a hydroxyl group is a common degradation pathway for chloropyrimidines in aqueous environments. google.com

Direct Photolysis Mechanisms

The direct photolysis of chloropyrimidines in aqueous solutions is understood to proceed through the cleavage of the carbon-chlorine (C-Cl) bond upon absorption of UV radiation. Research on 2-chloropyrimidine suggests that two primary reaction pathways are involved: heterolytic and homolytic cleavage of the C-Cl bond. rsc.org

In the heterolytic pathway, the C-Cl bond breaks, and the bonding electrons remain with the chlorine atom, leading to the formation of a pyrimidinyl cation and a chloride anion. The pyrimidinyl cation is then expected to react with water, a nucleophile present in the aqueous solution, to yield a hydroxylated product. For this compound, this would result in the substitution of the chlorine atom with a hydroxyl group.

The second proposed mechanism is the homolytic rupture of the C-Cl bond, which occurs in the triplet state of the molecule following intersystem crossing. rsc.org This process generates a pyrimidinyl radical and a chlorine radical. The resulting pyrimidinyl radical is highly reactive and can participate in various subsequent reactions, including abstracting a hydrogen atom from the solvent or reacting with another molecule of the parent compound.

The presence of the hydroxyl group at the 5-position of the pyrimidine ring in this compound may influence the electron distribution within the aromatic ring and, consequently, the preferred photolysis pathway. However, without direct experimental evidence, the precise mechanism remains a subject of educated extrapolation from analogous compounds.

Identification of Photoproducts and Degradation Intermediates

Based on the photolysis mechanisms of related chloropyrimidines, several photoproducts and degradation intermediates can be anticipated for this compound.

Studies on the photolysis of 2-chloropyrimidine in anaerobic aqueous solution have identified two major products: 2-hydroxypyrimidine and a bipyrimidine derivative, specifically 2-chloro-4,2′-bipyrimidine. rsc.org The formation of 2-hydroxypyrimidine is attributed to the heterolytic pathway, where the chlorine atom is replaced by a hydroxyl group. In aerobic conditions, 2-hydroxypyrimidine was the sole product observed, suggesting that oxygen may play a role in quenching the triplet state responsible for the formation of the bipyrimidine product. rsc.org

Extrapolating from these findings, the direct photolysis of this compound is expected to yield 2,5-dihydroxypyrimidine as a primary photoproduct resulting from the hydrolysis of the C-Cl bond.

Furthermore, the pyrimidinyl radical formed through homolytic cleavage could lead to the formation of dimeric structures. In the case of 2-chloropyrimidine, the pyrimidinyl radical was found to react with an unexcited molecule of 2-chloropyrimidine to form 2-chloro-4,2′-bipyrimidine. rsc.org A similar reaction for this compound could result in the formation of a corresponding bipyrimidine derivative, although its specific structure has not been experimentally determined.

It is also important to consider that the initial photoproducts can undergo further degradation upon continued irradiation, leading to the opening of the pyrimidine ring and the formation of smaller, more oxidized species. The photodegradation of other N-heteroaromatic compounds has been shown to proceed through various hydroxylated intermediates before eventual mineralization. nih.gov

A summary of the likely photoproducts and intermediates based on analogous compounds is presented in the table below.

| Parent Compound | Anticipated Photoproduct/Intermediate | Formation Pathway |

| This compound | 2,5-Dihydroxypyrimidine | Heterolytic C-Cl cleavage and hydrolysis |

| This compound | Dimeric bipyrimidine derivative | Homolytic C-Cl cleavage and radical-molecule reaction |

It must be emphasized that the photoproducts listed are based on extrapolation from studies on similar molecules, and dedicated experimental investigation is required for definitive identification and quantification of the degradation intermediates of this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Hydroxypyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. ijcps.org It is a quantum mechanical modeling method that allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For 2-chloro-5-hydroxypyrimidine, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in understanding its fundamental characteristics. ijesit.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized geometric parameters include bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Calculated Geometric Parameters for a Related Pyrimidine (B1678525) Derivative (2-amino-6-methylpyrimidin-4-yl benzenesulfonate) using DFT

| Parameter | Bond Length (Å) / Angle (°) |

| Bond Lengths | |

| C1–C5 | 1.345 |

| N1–C1 | 1.332 |

| N3–C2 | 1.378 |

| C2–O1 | 1.365 |

| Bond Angles | |

| C2–N1–C1 | 116.2 |

| N1–C2–N3 | 126.5 |

| O1–C2–N1 | 115.3 |

| C4–C3–C5 | 118.9 |

Note: This data is for 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179) and serves as an example of the type of data obtained from DFT calculations. acs.org The numbering scheme is specific to the cited study.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. For pyrimidine derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic ring. Time-dependent DFT (TD-DFT) is often employed to study these electronic properties. acs.org In a study on 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be around 5.4 eV, indicating significant stability. mdpi.com The analysis of these orbitals for this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Energies and Energy Gap for a Related Halogenated Hydroxypyridine (3-Bromo-2-hydroxypyridine) in the Gas Phase

| Parameter | Energy (eV) |

| E(HOMO) | -6.880 |

| E(LUMO) | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Note: This data is for the related molecule 3-bromo-2-hydroxypyridine, calculated using the TD-DFT method, and serves as an illustrative example. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. science.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, highlighting these as sites for electrophilic interaction. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The map provides a comprehensive picture of the molecule's electronic landscape. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing charge transfer and hyperconjugative interactions. acs.org This method analyzes the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory.

A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater stabilization of the system. For pyrimidine derivatives, NBO analysis can quantify the interactions between lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the ring, providing insight into the molecule's electronic stability and the nature of its chemical bonds. acs.orgwu.ac.th

Ab Initio Calculations for Hydrogen Bonding and Tautomeric Systems

Ab initio methods are computational chemistry methods based on quantum mechanics that are not reliant on experimental data for parameterization. These methods are particularly useful for studying dynamic processes like hydrogen bonding and tautomerism.

This compound can exist in different tautomeric forms, primarily the hydroxy (enol) form and the keto form (where the proton from the hydroxyl group has migrated to one of the ring nitrogens). The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical and biological properties. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) methods, can accurately predict the energies of these tautomers. nih.gov Studies on the related 2-hydroxypyrimidine (B189755) system have shown that the relative stability of tautomers is sensitive to the computational method and can be influenced by the solvent environment. nih.govacs.org These calculations can also model the transition states between tautomers, providing insights into the energy barriers for their interconversion. acs.org Furthermore, these methods are used to investigate intermolecular hydrogen bonding, for example, in the formation of dimers, which can also influence tautomeric equilibrium.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. wu.ac.th The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the NMR shielding tensors, from which the chemical shifts are derived.

By calculating the ¹H and ¹³C NMR spectra for this compound, one can obtain theoretical values that can be compared with experimental data for structure verification. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are considered. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is affected by factors such as the presence of electronegative atoms (like chlorine and oxygen) and the aromaticity of the pyrimidine ring. libretexts.orgoregonstate.edu

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-5-hydroxypyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the connectivity and chemical environment of the atoms.

Detailed Research Findings: While specific spectral data for this compound is not widely published in public-domain literature, chemical suppliers confirm the compound's structure using NMR. tcichemicals.com The expected signals in ¹H and ¹³C NMR spectra can be predicted based on the molecular structure. The pyrimidine (B1678525) ring contains two non-equivalent protons, which would appear as distinct signals in the ¹H NMR spectrum. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration. In the ¹³C NMR spectrum, four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring, each with a unique electronic environment.

Table 1: Predicted NMR Data for this compound

| Analysis | Expected Signals | Interpretation |

|---|---|---|

| ¹H NMR | Two signals in the aromatic region | Corresponds to the two protons on the pyrimidine ring. |

| One broad signal | Corresponds to the hydroxyl (-OH) proton. |

| ¹³C NMR | Four signals | Corresponds to the four unique carbon atoms in the pyrimidine ring. |

Mass Spectrometry (MS) (e.g., LC-MS, GC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used. bldpharm.comambeed.comlookchem.com

Detailed Research Findings: The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks separated by two mass units (M⁺ and M⁺+2) with a corresponding intensity ratio of approximately 3:1. pg.edu.pl This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. Fragmentation analysis can further elucidate the structure by showing the loss of specific groups, such as CO or HCN, from the parent ion.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Information Obtained | Key Findings |

|---|---|---|

| MS | Molecular Weight | The molecular ion peak confirms the compound's molecular weight (130.53 g/mol ). |

| Isotopic Pattern | A characteristic M⁺/M⁺+2 peak ratio of ~3:1 confirms the presence of one chlorine atom. pg.edu.pl |

Infrared (IR) and UV/Vis Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Ultraviolet-visible (UV/Vis) spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems like the pyrimidine ring.

Detailed Research Findings: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Vibrations corresponding to the C=C and C=N bonds of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, around 550-850 cm⁻¹.

UV/Vis spectroscopy of pyrimidine derivatives reveals electronic transitions, primarily π → π*. In a related compound, 2-chloropyrimidine (B141910), absorption at 254 nm has been shown to induce photochemical reactions. rsc.org The presence of the hydroxyl group on the pyrimidine ring in this compound would be expected to influence the position of the absorption maximum (λmax).

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Region/Wavelength | Interpretation |

|---|---|---|

| IR | 3200-3600 cm⁻¹ (broad) | O-H stretching of the hydroxyl group. |

| 1400-1600 cm⁻¹ | C=C and C=N stretching of the aromatic ring. | |

| 550-850 cm⁻¹ | C-Cl stretching. |

| UV/Vis | ~250-300 nm | π → π* electronic transitions of the pyrimidine system. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While a specific crystal structure for this compound is not publicly available, the technique is crucial for this class of compounds. For instance, studies on the related compound 6-chloro-5-hydroxy-2-pyridone have used X-ray crystallography to investigate tautomerism, revealing how the molecule exists in the pyridone form in the crystal and how it forms hydrogen-bonded dimers. uky.edu This technique would similarly allow for the unambiguous determination of whether this compound exists in the hydroxy or keto tautomeric form in the solid state and would detail its crystal packing and hydrogen-bonding networks.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this compound.

HPLC is a premier technique for the separation, identification, and quantification of compounds. It is widely used to assess the purity of this compound.

Detailed Research Findings: Several sources report the use of HPLC to determine the purity of synthesized batches of this compound, with purities often exceeding 98%. patsnap.com HPLC is also employed to monitor the progress of chemical reactions during its synthesis, ensuring the reaction has gone to completion before workup. patsnap.com The technique's high resolution and sensitivity make it ideal for detecting even small amounts of impurities or by-products.

Table 4: Reported HPLC Purity for this compound

| Source/Embodiment | Reported Purity | Reference |

|---|---|---|

| Patent Example | 98.5% | google.com |

| Patent Example | 99.0% | google.com |

| Patent Embodiment 1 | 98% | patsnap.com |

Gas chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. It is frequently used for purity analysis of this compound.

Detailed Research Findings: Multiple chemical suppliers specify Gas Chromatography as the method of analysis for determining the purity of this compound. The reported purity levels are consistently high, indicating the effectiveness of this method for quality control of the final product.

Table 5: Reported GC Purity for this compound

| Supplier/Source | Reported Purity | Reference |

|---|---|---|

| TCI AMERICA | >98.0% | tcichemicals.com |

| Thermo Scientific Chemicals | ≥96.0% | thermofisher.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands as a powerful and versatile analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. sciex.com It is particularly well-suited for the analysis of polar and ionizable compounds, making it an appropriate method for the characterization and quality control of this compound. The technique separates analytes based on their differential migration rates within a narrow-bore fused-silica capillary under the influence of a high electric field. chromatographyonline.com The separation is governed by two primary factors: the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk solution within the capillary. sciex.com

Research Findings

While specific studies detailing the CE analysis of this compound are not prevalent in the literature, extensive research on the separation of analogous pyrimidine derivatives provides a strong foundation for method development. nih.govchromatographyonline.comd-nb.info Studies on various pyrimidine and purine (B94841) derivatives demonstrate that CE can achieve excellent separation and quantification. nih.gov For instance, a method developed for new 4-aryl-pyrido[1,2-c]pyrimidine derivatives utilized a phosphate (B84403) buffer at pH 8.0, achieving baseline separation in under 3 minutes. chromatographyonline.comd-nb.info Another study successfully separated eight different pyrimidine derivatives using a mixed-mode stationary phase, highlighting the influence of buffer pH and organic modifier concentration on retention behavior and achieving efficiencies between 39,000 and 81,000 plates per meter. nih.gov

Based on these established methods for similar compounds, a robust CZE method for this compound can be proposed. The operational parameters would be optimized to ensure efficient and reproducible analysis.

Table 1: Proposed Capillary Zone Electrophoresis (CZE) Method for this compound Analysis

| Parameter | Condition | Rationale/Reference |

| Instrument | Commercial CE System with UV Detector | Standard instrumentation for CE analysis. sciex.com |

| Capillary | Fused-Silica Capillary (50 µm I.D., ~30 cm total length) | Common dimensions for achieving high efficiency. d-nb.info |

| Background Electrolyte (BGE) | 200 mM Phosphate Buffer, pH 8.0 | At this pH, the hydroxyl group is deprotonated, allowing the analyte to migrate as an anion. This buffer system was effective for similar pyrimidine derivatives. chromatographyonline.comd-nb.info |

| Applied Voltage | 5-15 kV (Normal Polarity) | A higher voltage generally leads to shorter analysis times and higher efficiency, though it must be optimized to manage Joule heating. sciex.com |

| Temperature | 20-25 °C | Controlled temperature ensures reproducible migration times by maintaining constant buffer viscosity. d-nb.info |

| Injection | Hydrodynamic (Pressure) Injection (e.g., 50 mbar for 5 s) | A common and reproducible method for sample introduction. |

| Detection | UV Absorbance at 214 nm or 254 nm | Pyrimidine derivatives exhibit strong UV absorbance at these wavelengths, enabling sensitive detection. chromatographyonline.comd-nb.info |

The performance of such a method is expected to be high, in line with results reported for related compounds. The validation of the method would involve assessing several key analytical parameters to ensure its suitability for quantitative analysis.

Table 2: Expected Analytical Performance Characteristics

| Parameter | Expected Range | Description |

| Linearity (R²) | > 0.998 | The method should demonstrate a linear response across a defined concentration range (e.g., 200–1000 ng/mL), as shown for similar pyrimidine derivatives. chromatographyonline.comresearchgate.net |

| Limit of Quantification (LOQ) | 250-350 ng/mL | This represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net |

| Precision (RSD%) | < 3% (Intra-day), < 6% (Inter-day) | The relative standard deviation for repeated measurements should be low, indicating high reproducibility. nih.gov |

| Separation Efficiency (N) | > 50,000 plates/meter | A high number of theoretical plates signifies sharp, well-resolved peaks and efficient separation. nih.gov |

| Analysis Time | < 5 minutes | CE methods are known for their speed, allowing for high sample throughput. chromatographyonline.comd-nb.info |

Applications of 2 Chloro 5 Hydroxypyrimidine in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Development

2-Chloro-5-hydroxypyrimidine serves as a crucial starting material and intermediate in the development of a variety of pharmaceutical agents. leapchem.comnordmann.global Its pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds, and the presence of reactive sites allows for the construction of diverse molecular architectures. leapchem.cominnospk.com

Synthesis of Antiviral, Anticancer, and Anti-inflammatory Drugs

The pyrimidine ring is a fundamental component of many therapeutic agents, and this compound is a key building block in their synthesis. leapchem.comresearchgate.net

Antiviral Agents: Pyrimidine derivatives are known to exhibit antiviral properties. researchgate.netresearchgate.net The structural motif of this compound is incorporated into more complex molecules designed to inhibit viral replication. For instance, it is a precursor in the synthesis of certain thienopyrimidine derivatives that have shown activity against HIV reverse transcriptase. nih.govnih.gov

Anticancer Drugs: This compound is utilized in the synthesis of various anticancer agents. leapchem.comscirp.org Its derivatives have been explored for their ability to inhibit cancer cell growth. For example, it is a component in the synthesis of certain histone deacetylase (HDAC) inhibitors, which are a class of anticancer drugs. tandfonline.comnih.gov The pyrimidine structure is also found in compounds designed to target specific kinases involved in cancer progression. researchgate.net

Anti-inflammatory Drugs: The pyrimidine nucleus is a recognized pharmacophore in the development of anti-inflammatory drugs. researchgate.netbohrium.com Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net

Precursor for Nucleoside Analogs and Biologically Active Molecules

This compound is a valuable precursor for the synthesis of nucleoside analogs, which are a class of compounds that mimic natural nucleosides and are often used as antiviral and anticancer agents. leapchem.com The pyrimidine base can be chemically modified and coupled with various sugar moieties to create these analogs. beilstein-journals.orgresearchgate.net Its reactive nature also makes it a key component in the synthesis of a broad range of other biologically active molecules. leapchem.com

Development of Anxiolytic Tandospirone (B1205299) Derivatives

An important application of this compound is as an intermediate in the synthesis of tandospirone derivatives. chemicalbook.com Tandospirone is an anxiolytic and antidepressant drug, and modifications to its structure, often involving intermediates derived from this compound, are explored to develop new therapeutic agents with improved properties.

Integration into Non-Opioid Analgesic Agents

In the search for effective pain management solutions with reduced side effects compared to opioids, novel non-opioid analgesics are being developed. nih.govnih.govdrugbank.com 2-Chloro-5-hydroxypyridine, a related compound, has been identified as a key component in the synthesis of the non-opioid analgesic agent ABT-594. psu.edu This highlights the potential of pyrimidine-based structures in the development of new pain relief medications.

Drug Design and Structure-Activity Relationship (SAR) Studies

The versatility of this compound makes it a valuable tool in drug design and structure-activity relationship (SAR) studies. nih.gov By systematically modifying the pyrimidine core, medicinal chemists can investigate how different chemical groups influence the biological activity of a molecule. tandfonline.com This iterative process of synthesis and testing is crucial for optimizing the efficacy and safety of new drug candidates. The pyrimidine scaffold is often used to create libraries of compounds for high-throughput screening to identify new lead compounds. researchgate.netdovepress.com

Applications in Agrochemical Industries

Beyond pharmaceuticals, this compound and its derivatives play a significant role in the agrochemical industry. leapchem.com These compounds are used in the synthesis of a variety of crop protection agents. innospk.com

The applications include the development of:

Herbicides: To control unwanted plant growth. leapchem.cominnospk.com

Fungicides: To protect crops from fungal diseases. leapchem.cominnospk.compatsnap.com

Insecticides: Pyrimidine compounds have been developed as insecticides. patsnap.comgoogle.com

The development of these agrochemicals helps to improve crop yields and ensure food security. leapchem.com

Interactive Data Table: Applications of this compound

| Field | Application Area | Specific Use |

| Pharmaceuticals | Antiviral | Synthesis of antiviral drugs leapchem.comresearchgate.netresearchgate.net |

| Anticancer | Synthesis of anticancer agents, including HDAC inhibitors leapchem.comscirp.orgtandfonline.comnih.gov | |

| Anti-inflammatory | Development of anti-inflammatory and analgesic drugs researchgate.netbohrium.com | |

| Nucleoside Analogs | Precursor for antiviral and anticancer nucleoside analogs leapchem.combeilstein-journals.orgresearchgate.net | |

| Anxiolytics | Intermediate for Tandospirone derivatives chemicalbook.com | |

| Analgesics | Potential role in non-opioid analgesic synthesis nih.govnih.govpsu.edu | |

| Drug Discovery | Used in SAR studies and drug design tandfonline.comnih.govresearchgate.netdovepress.com | |

| Agrochemicals | Herbicides | Synthesis of herbicides leapchem.cominnospk.com |

| Fungicides | Development of fungicides leapchem.cominnospk.compatsnap.com | |

| Insecticides | Synthesis of insecticides patsnap.comgoogle.com |

Building Block for Herbicides and Fungicides

This compound serves as a crucial starting material in the production of various agrochemicals, particularly herbicides and fungicides. leapchem.com The pyrimidine scaffold is a common feature in many biologically active molecules, and this compound provides a convenient entry point for chemical modifications to develop new crop protection products. leapchem.compatsnap.com The presence of both a chloro and a hydroxyl group allows for sequential reactions, enabling the synthesis of complex derivatives with specific biological activities. innospk.com Pyrimidine compounds are increasingly utilized in the development of pesticides, a category that encompasses insecticides, herbicides, and fungicides. patsnap.com The compound's role as an intermediate is fundamental to creating active ingredients that help control the growth of unwanted plants and pathogenic fungi in agricultural settings. leapchem.cominnospk.com

Contribution to Crop Protection Agents

The utility of this compound extends to the broader category of crop protection agents, which are essential for enhancing agricultural productivity by managing pests and diseases. leapchem.com It is a key component in the synthesis of these agents, contributing to innovative solutions for sustainable farming. leapchem.comchemimpex.com The development of effective crop protection agents is a continuous process aimed at improving yields and ensuring food security. Intermediates like this compound are integral to this research and development, allowing for the creation of new molecules with improved efficacy and environmental profiles. leapchem.com Its application supports agricultural innovation by providing the chemical foundation for products that protect crops from various threats. leapchem.comchemimpex.com

Synthesis of 2-(substituted phenoxy)-5-hydroxypyrimidine Compounds

A specific and significant application of this compound is as a primary raw material for the synthesis of 2-(substituted phenoxy)-5-hydroxypyrimidine compounds. patsnap.com These derivatives are noted for their use in organic and medicinal chemistry, particularly for their antifungal properties. patsnap.com The synthesis typically involves the reaction of this compound with a substituted phenol, where the chlorine atom at the 2-position of the pyrimidine ring is displaced by the phenoxy group. This reaction pathway is a key step in creating a class of compounds with potential applications in controlling fungal growth. patsnap.com

A common synthetic route to obtain the precursor, this compound, involves the demethylation of 2-chloro-5-methoxypyrimidine (B1297454). patsnap.comchemicalbook.com An optimized process utilizes a hydrobromic acid-methionine system, which has been shown to be more cost-effective and efficient than methods using boron tribromide. patsnap.com

Table 1: Example Synthesis of this compound This interactive table details an optimized laboratory-scale synthesis.

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 2-chloro-5-methoxypyrimidine (100g) | patsnap.com |

| Reagents | Acetic acid (300mL), 48% Hydrobromic acid (153g), Methionine (1g) | patsnap.com |

| Reaction Conditions | Reflux for 5 hours | patsnap.com |

| Product Content (pre-purification) | 96% | patsnap.com |

| By-product (dihydroxy) | 0.5% | patsnap.com |

| Purification | Extraction with dichloromethane (B109758), washing with sodium bicarbonate, recrystallization from ethanol | patsnap.com |

| Final Product | Pale yellow solid (82g) | patsnap.com |

| Yield | 91% | patsnap.com |

| Purity | 98% | patsnap.com |

Pyrimidine Derivatives as Plant Growth Regulators

Pyrimidine derivatives, a class of compounds for which this compound is a potential precursor, have demonstrated significant activity as plant growth regulators. patsnap.com Research has shown that certain synthetic pyrimidine derivatives can enhance plant growth, sometimes exceeding the effects of natural plant hormones like auxins. researchgate.netauctoresonline.orgzenodo.org These compounds can influence various growth parameters, including shoot and root length, as well as biochemical parameters like chlorophyll (B73375) content. researchgate.netcrimsonpublishers.com

For instance, studies on winter wheat (Triticum aestivum L.) have shown that treatment with specific pyrimidine derivatives at low concentrations (10⁻⁶ M) can lead to growth parameters similar to or greater than those achieved with the auxin IAA at the same concentration. researchgate.net The regulatory effect is selective and depends on the specific substituents on the pyrimidine ring. researchgate.net

Table 2: Effect of Pyrimidine Derivatives on Winter Wheat Growth This interactive table summarizes the regulatory effects observed in research studies.

| Parameter | Treatment | Observed Effect (% increase vs. control) | Reference |

|---|---|---|---|

| Average Shoot Length | Auxin IAA (10⁻⁶ M) | 9.6% | auctoresonline.org |

| Kamethur | 20.9% | auctoresonline.org | |

| Pyrimidine derivatives № 1, 2, 3, 7, 12 | 12.88% – 30.85% | auctoresonline.org | |

| Average Root Length | Auxin IAA (10⁻⁶ M) | 75.24% | auctoresonline.org |

| Pyrimidine derivatives № 2, 5, 6, 7, 8, 11, 12, 13, 14 | 41.59% – 84.95% | auctoresonline.org | |

| Chlorophyll a Content | Auxin IAA (10⁻⁶ M) | 4.34% | researchgate.net |

Utility in Chemical and Material Science

The reactivity of this compound also lends itself to applications in the broader fields of chemical and material science. leapchem.com

Synthesis of Specialty Chemicals and Dyes

This compound is utilized in the synthesis of specialty chemicals and dyes. leapchem.com Specialty chemicals, also known as fine chemicals, are produced in lower volumes and at higher prices than commodity chemicals and are used for specific functions. The unique structure of this compound makes it a valuable intermediate for creating these high-value products. leapchem.combuyersguidechem.com Its role extends to contributing to the advancement of innovative chemical solutions across various industries. leapchem.com

Formulation of Coatings, Polymers, and Electronic Materials

In material science, this compound and its derivatives are explored for their utility in formulating advanced materials such as coatings, polymers, and electronic materials. leapchem.com The incorporation of the pyrimidine moiety can impart specific desired properties to these materials. leapchem.comsmolecule.com For example, related pyrimidine compounds are used in the development of polymers for electronic and structural applications. googleapis.com The versatility of the compound allows for its use in creating materials with enhanced performance characteristics, such as specific chemical resistance required in specialized coatings and polymers. leapchem.comchemimpex.com

Environmental Fate and Degradation Studies of 2 Chloro 5 Hydroxypyrimidine Analogues

Microbial Degradation Pathways

Microorganisms play a significant role in the breakdown of pyrimidine (B1678525) derivatives in the environment. The structural characteristics of these compounds, such as the presence and position of halogen substituents, greatly influence their susceptibility to microbial attack. science.gov

Biodegradation by Bacterial Strains

A variety of bacterial strains have demonstrated the ability to degrade chlorinated pyrimidines and related aromatic compounds. nih.govmdpi.com For instance, Pseudomonas species are frequently implicated in the degradation of pesticides containing pyrimidine rings. nih.govekb.eg Studies have shown that bacterial consortia can be more effective than single strains in degrading complex pesticide mixtures, including those containing chlorinated pyrimidines. nih.govmdpi.com For example, a consortium of Stenotrophomonas sp., Bordetella sp., and Citrobacter sp. has been shown to degrade thiobencarb, a related pesticide. frontiersin.org Similarly, Bacillus species and Micrococcus luteus have been identified as capable of degrading chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which shares structural similarities with 2-chloro-5-hydroxypyrimidine. mdpi.comresearchgate.net

The degradation efficiency can be influenced by environmental conditions such as pH and temperature. For instance, the optimal pH for the degradation of many pesticides by bacterial strains is often around 7.0. mdpi.com

Dehalogenation Mechanisms

Dehalogenation, the removal of a halogen atom from a molecule, is a crucial initial step in the biodegradation of many halogenated environmental pollutants. semanticscholar.orgnih.gov This process can be catalyzed by enzymes known as dehalogenases. researchgate.net

Two primary enzymatic dehalogenation mechanisms are recognized:

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from a water molecule. researchgate.net Haloalkane dehalogenases are a well-studied class of enzymes that catalyze this type of reaction. researchgate.net The catalytic mechanism often involves a nucleophilic attack by an active site residue, such as aspartate, on the carbon atom bearing the halogen, leading to the formation of a covalent enzyme intermediate. This intermediate is then hydrolyzed to release the alcohol product and regenerate the enzyme. researchgate.net

Oxidative Dehalogenation: In this process, a monooxygenase enzyme incorporates one atom of molecular oxygen into the substrate, leading to the removal of the halogen substituent and the formation of a hydroxylated product. semanticscholar.orgnih.gov Flavin-dependent monooxygenases are often involved in the oxidative dehalogenation of chlorinated phenols and other aromatic compounds. semanticscholar.orgnih.govnih.gov For phenols with a para-substituent, the reaction can proceed through hydroxylation followed by the elimination of the halide to yield a quinone derivative. semanticscholar.orgnih.gov

The specific dehalogenation pathway is dependent on the substrate and the enzymatic system of the microorganism. semanticscholar.orgunm.edu

Hydrolytic Stability and Degradation

The hydrolytic stability of this compound analogues is a key factor in their environmental persistence. The rate of hydrolysis is significantly influenced by pH. For instance, some chloropyrimidine derivatives exhibit increased hydrolysis at lower pH values. google.com The presence of certain functional groups can also affect stability; for example, a methoxy (B1213986) group on the pyrimidine ring can undergo hydrolysis under acidic or basic conditions to yield a hydroxypyrimidine. vulcanchem.com

The hydrolysis of related compounds, such as the herbicide chlorsulfuron (B1668881), which contains a pyrimidine ring, has been shown to be pH-dependent, with increased degradation under acidic conditions. nih.gov Similarly, the hydrolysis of hydrazones and oximes, which can be structurally related to certain pyrimidine derivatives, is also known to be labile to hydrolysis, particularly under acidic conditions. researchgate.net

Photodegradation in Various Environmental Matrices

Photodegradation, or photolysis, is another important abiotic process that can lead to the transformation of this compound analogues in the environment, particularly in aquatic systems and on soil surfaces. nih.gov This process involves the absorption of light energy, which can lead to bond cleavage and molecular rearrangement. nih.gov

The rate and products of photodegradation can be influenced by several factors, including the wavelength of light, the pH of the medium, and the presence of other substances that can act as photosensitizers. nih.govnih.gov

Direct Photolysis: This occurs when the compound itself absorbs light, leading to its degradation. nih.gov For example, the direct photolysis of 2-amino-5-chloropyridine, a related compound, has been shown to result in the cleavage of the carbon-chlorine bond. researchgate.netresearchgate.net

Indirect Photolysis: This process involves other chemical species in the environment that absorb light and then transfer the energy to the target compound or generate reactive oxygen species that can degrade it. nih.gov

Studies on the photodegradation of the herbicide chlorsulfuron have shown that irradiation at different wavelengths can lead to different primary reactions, such as cleavage of the sulfonylurea bridge or dechlorination. nih.gov The photodegradation of pirimicarb, another pyrimidine-containing pesticide, can be enhanced by the presence of a photocatalyst like platinum-doped silver indium sulfide (B99878) (Pt/AgInS2) nanoparticles under visible light. mdpi.com

Metabolic Pathways and Metabolite Identification

The microbial degradation of this compound analogues can proceed through various metabolic pathways, leading to the formation of several intermediate metabolites. A common initial step is the hydroxylation of the pyrimidine ring. asm.orgresearchgate.net

For example, the degradation of 2-hydroxypyridine (B17775) by Burkholderia sp. strain MAK1 is initiated by a 2-hydroxypyridine 5-monooxygenase, which converts it to 2,5-dihydroxypyridine. asm.orgvu.lt This intermediate is then further metabolized. In many Gram-negative bacteria, pyridine (B92270) derivatives are often converted to 2,5-dihydroxypyridine, which then undergoes ring cleavage to enter central metabolic pathways. researchgate.net

In the degradation of 3,5,6-trichloro-2-pyridinol (TCP) by Micrococcus luteus ML, two possible degradation pathways have been proposed based on the identification of seven intermediate metabolites. These pathways involve both hydrolytic-oxidative dechlorination and denitrification. researchgate.net

The table below summarizes some of the identified metabolites from the degradation of related pyrimidine and pyridine compounds.

| Parent Compound | Bacterial Strain/System | Identified Metabolites |

| 2-Hydroxypyridine | Burkholderia sp. MAK1 | 2,5-Dihydroxypyridine asm.orgresearchgate.net |

| 3,5,6-Trichloro-2-pyridinol | Micrococcus luteus ML | 3,5-dichloro-2-pyridone, 6-chloropyridin-2-ol, 2-hydroxypyridine researchgate.net |

| Chlorpyrifos | Pseudomonas fluorescens, Rhizobium leguminosarum | 3,5,6-trichloro-2-pyridinol (TCP), Chlorpyrifos Oxon ekb.eg |

Environmental Impact and Persistence Considerations

The environmental impact and persistence of this compound and its analogues are determined by the interplay of the degradation pathways discussed above. The rate of biodegradation, hydrolysis, and photodegradation will dictate the half-life of these compounds in soil and water.

Halogenated aromatic compounds are often ranked as problematic pollutants. unm.edu The persistence of these compounds can lead to the contamination of soil and water resources. oup.com However, bioremediation, which utilizes the metabolic capabilities of microorganisms, offers a promising approach for the removal of these contaminants from the environment. unm.eduoup.com